Cas no 228548-77-4 (4-benzyl 1-tert-butyl 2-aminobutanedioate)
4-benzyl 1-tert-butyl 2-aminobutanedioate Chemical and Physical Properties
Names and Identifiers
-
- Aspartic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester
- 4-benzyl 1-tert-butyl 2-aminobutanedioate
- 4-benzyl1-tert-butyl2-aminobutanedioate
- SY078473
- 228548-77-4
- OFNHAOOUAHIECU-UHFFFAOYSA-N
- L-aspartic Acid 1-tert-Butyl Ester 4-Benzyl Ester
- EN300-297826
- SCHEMBL6075464
- 2-Aminosuccinic acid 4-benzyl ester 1-tert-butyl ester
-
- MDL: MFCD30180976
- Inchi: 1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3
- InChI Key: OFNHAOOUAHIECU-UHFFFAOYSA-N
- SMILES: O(C(C(CC(=O)OCC1C=CC=CC=1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 279.14713
- Monoisotopic Mass: 279.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 78.6Ų
Experimental Properties
- PSA: 78.62
4-benzyl 1-tert-butyl 2-aminobutanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-297826-0.05g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 0.05g |
$107.0 | 2023-09-06 | ||
| Enamine | EN300-297826-1g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 1g |
$128.0 | 2023-09-06 | ||
| Enamine | EN300-297826-5g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 5g |
$386.0 | 2023-09-06 | ||
| Enamine | EN300-297826-10g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 10g |
$595.0 | 2023-09-06 | ||
| Enamine | EN300-297826-0.1g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 0.1g |
$112.0 | 2023-09-06 | ||
| Enamine | EN300-297826-0.25g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 0.25g |
$117.0 | 2023-09-06 | ||
| Enamine | EN300-297826-0.5g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 0.5g |
$122.0 | 2023-09-06 | ||
| Enamine | EN300-297826-1.0g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-297826-2.5g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 2.5g |
$252.0 | 2023-09-06 | ||
| Enamine | EN300-297826-5.0g |
4-benzyl 1-tert-butyl 2-aminobutanedioate |
228548-77-4 | 5.0g |
$386.0 | 2023-02-28 |
4-benzyl 1-tert-butyl 2-aminobutanedioate Suppliers
4-benzyl 1-tert-butyl 2-aminobutanedioate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-benzyl 1-tert-butyl 2-aminobutanedioate
Recent Advances in the Study of 4-Benzyl 1-tert-Butyl 2-Aminobutanedioate (CAS: 228548-77-4)
The compound 4-benzyl 1-tert-butyl 2-aminobutanedioate (CAS: 228548-77-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique ester and amino functional groups, serves as a critical intermediate in the synthesis of various bioactive compounds and potential drug candidates. Recent studies have explored its applications in peptide synthesis, enzyme inhibition, and as a building block for novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic utility, and potential biomedical applications.
One of the key areas of investigation has been the role of 4-benzyl 1-tert-butyl 2-aminobutanedioate in peptide synthesis. Researchers have demonstrated its efficacy as a protected amino acid derivative, facilitating the construction of complex peptide chains with high yield and minimal side reactions. A 2023 study published in the Journal of Medicinal Chemistry detailed its use in the solid-phase synthesis of cyclic peptides, which are increasingly recognized for their therapeutic potential in targeting protein-protein interactions. The tert-butyl and benzyl protecting groups in this compound were found to offer excellent stability under standard coupling conditions, while allowing for selective deprotection when required.
In addition to its synthetic applications, recent research has explored the biological activities associated with 4-benzyl 1-tert-butyl 2-aminobutanedioate and its derivatives. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that structurally modified versions of this compound exhibited promising inhibitory effects against certain proteolytic enzymes implicated in inflammatory diseases. The study employed molecular docking simulations to elucidate the binding interactions between the compound's functional groups and the enzyme active sites, providing valuable insights for future drug design efforts.
The pharmacokinetic properties of 4-benzyl 1-tert-butyl 2-aminobutanedioate have also been a subject of recent investigation. A 2024 preclinical study conducted by researchers at the National Institutes of Health evaluated the compound's metabolic stability and membrane permeability using in vitro models. The results suggested that while the ester groups contribute to good cell penetration, they may also be susceptible to rapid hydrolysis in plasma, indicating the need for further structural optimization to enhance metabolic stability for potential therapeutic applications.
From a chemical manufacturing perspective, advancements have been made in the scalable synthesis of 4-benzyl 1-tert-butyl 2-aminobutanedioate. A recent patent application (WO2023124567) disclosed an improved synthetic route that reduces the number of purification steps while maintaining high enantiomeric purity. This development is particularly significant for the industrial-scale production of this compound, potentially lowering costs and increasing accessibility for research and pharmaceutical development purposes.
Looking forward, researchers anticipate that 4-benzyl 1-tert-butyl 2-aminobutanedioate will continue to play an important role in medicinal chemistry. Its versatility as a synthetic building block, combined with emerging evidence of intrinsic biological activity, makes it a valuable tool for drug discovery programs. Current research directions include exploring its incorporation into peptidomimetics and investigating its potential as a scaffold for developing enzyme inhibitors targeting various disease pathways. As these studies progress, we expect to gain deeper insights into the full therapeutic potential of this compound and its derivatives.
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